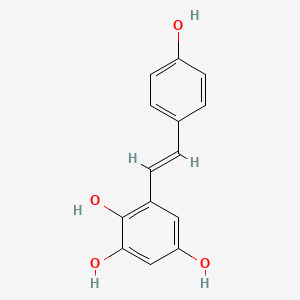
MAO-A inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoamine oxidase A inhibitor 1 is a compound that inhibits the activity of the enzyme monoamine oxidase A. This enzyme is responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of these neurotransmitters in the synaptic cleft, which can have various therapeutic effects, particularly in the treatment of depression and anxiety disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monoamine oxidase A inhibitor 1 typically involves the use of specific reagents and conditions to achieve the desired chemical structure. One common method involves the use of a high-throughput screening assay to identify potential inhibitors, followed by the synthesis of the compound using standard organic chemistry techniques . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of monoamine oxidase A inhibitor 1 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions to ensure high yield and purity. The use of automated systems and high-throughput screening techniques can also enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Monoamine oxidase A inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, dimethyl sulfoxide, and various organic solvents. The reaction conditions often involve specific temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed: The major products formed from these reactions include modified versions of monoamine oxidase A inhibitor 1 with enhanced inhibitory activity. These products are often tested for their efficacy in inhibiting the enzyme and their potential therapeutic applications .
Scientific Research Applications
Monoamine oxidase A inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy . In biology, it is used to investigate the role of monoamine oxidase A in various physiological processes and diseases . In medicine, it is used as a therapeutic agent for the treatment of depression, anxiety disorders, and other conditions related to neurotransmitter imbalances .
Mechanism of Action
The mechanism of action of monoamine oxidase A inhibitor 1 involves the inhibition of the monoamine oxidase A enzyme. This enzyme catalyzes the oxidative deamination of neurotransmitters, leading to their breakdown. By inhibiting this enzyme, monoamine oxidase A inhibitor 1 increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft . This increase in neurotransmitter levels is believed to be responsible for the compound’s therapeutic effects in the treatment of depression and anxiety disorders .
Comparison with Similar Compounds
Monoamine oxidase A inhibitor 1 is unique in its selectivity for the monoamine oxidase A enzyme. Other similar compounds include monoamine oxidase B inhibitors, which selectively inhibit the monoamine oxidase B enzyme . Examples of monoamine oxidase B inhibitors include selegiline and rasagiline . These compounds are primarily used in the treatment of Parkinson’s disease, as they increase the levels of dopamine in the brain . In contrast, monoamine oxidase A inhibitor 1 is more effective in treating depression and anxiety disorders due to its selectivity for the monoamine oxidase A enzyme .
Conclusion
Monoamine oxidase A inhibitor 1 is a valuable compound with significant therapeutic potential. Its ability to inhibit the monoamine oxidase A enzyme and increase neurotransmitter levels makes it an effective treatment for depression and anxiety disorders. Additionally, its applications in scientific research and potential use in cancer treatment highlight its importance in various fields of study.
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H/b4-1+ |
InChI Key |
WREAQMXXCUARJD-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)



![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)



![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

